Structure Elucidation of Fmoc-N-Et-Phe(4-Me)-OH: A Comprehensive Analytical Framework
Structure Elucidation of Fmoc-N-Et-Phe(4-Me)-OH: A Comprehensive Analytical Framework
Executive Summary
The incorporation of non-natural, N-alkylated amino acids into peptide sequences is a cornerstone strategy in modern drug development. By introducing steric bulk and eliminating the backbone amide hydrogen, N-alkylation significantly enhances proteolytic stability, alters membrane permeability, and restricts conformational flexibility to favor specific secondary structures [1].
Fmoc-N-Et-Phe(4-Me)-OH (N-Fmoc-N-ethyl-4-methyl-L-phenylalanine) is a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). However, the structural elucidation of this molecule presents distinct analytical challenges. The combination of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the N-ethyl moiety creates severe steric hindrance, leading to restricted rotation around the carbamate C–N bond. Furthermore, the synthetic routes used to introduce the N-ethyl group carry an inherent risk of epimerization at the alpha-chiral center.
This whitepaper provides an authoritative, self-validating analytical framework for the complete structure elucidation and stereochemical validation of Fmoc-N-Et-Phe(4-Me)-OH, detailing the causality behind advanced experimental choices such as Variable-Temperature NMR (VT-NMR) and chiral chromatography.
Chemical & Structural Specifications
Before initiating the analytical workflow, it is critical to establish the theoretical parameters of the target molecule [1].
| Property | Specification |
| IUPAC Name | N-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methyl-L-phenylalanine |
| CAS Number | 2490159-62-9 |
| Molecular Formula | C27H27NO4 |
| Monoisotopic Mass | 429.1940 Da |
| [M+H]+ (Calculated) | 430.2013 m/z |
| Appearance | White to pale yellow solid |
Strategic Analytical Workflow
A robust structure elucidation strategy cannot rely on a single technique. It must be a self-validating system where mass spectrometry confirms the atomic composition, NMR maps the exact connectivity, and chiral HPLC validates the 3D spatial arrangement.
Figure 1: Multidimensional analytical workflow for Fmoc-N-Et-Phe(4-Me)-OH elucidation.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation
Causality of the Technique: Electrospray Ionization (ESI) is selected as a soft ionization technique to preserve the intact molecular ion, while Collision-Induced Dissociation (CID) is utilized to systematically dismantle the molecule to prove its sub-structural components.
For Fmoc-N-Et-Phe(4-Me)-OH, the parent ion is observed at m/z 430.2013 ([M+H]+). Upon subjecting this ion to CID, a highly predictable and diagnostic fragmentation cascade occurs:
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Fmoc Cleavage: The hallmark of any Fmoc-protected amine is the facile loss of dibenzofulvene (C14H10, 178.0783 Da), yielding a fragment at m/z 252.1230.
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Decarboxylation: The subsequent loss of the carbamate/carboxylic CO2 (44.0090 Da) yields the protonated N-ethyl-4-methylphenylalanine core at m/z 208.1332.
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Immonium Ion Formation: Alpha-cleavage and loss of formic acid derivatives generate a stable immonium ion at m/z 162.1277, which definitively proves the N-ethylation and the p-tolyl side chain.
Figure 2: Diagnostic MS/MS CID fragmentation pathway of Fmoc-N-Et-Phe(4-Me)-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rotamer Problem & VT-NMR Causality
A critical pitfall in the NMR characterization of N-alkylated Fmoc amino acids is the presence of cis and trans rotamers. Because the N-ethyl group introduces significant steric bulk, rotation around the carbamate C–N partial double bond is highly restricted at room temperature (298 K). This results in two distinct conformational populations that exchange slowly on the NMR timescale, causing severe peak duplication and line broadening that makes accurate integration and 2D correlation impossible [2].
The Expert Solution: To elucidate the structure accurately, Variable-Temperature NMR (VT-NMR) must be employed. By heating the sample to 345 K in DMSO-d6, the thermal energy accelerates the interconversion rate between the rotamers. Once this rate exceeds the NMR timescale, the duplicated signals coalesce into sharp, time-averaged resonances, allowing for definitive structural assignment[2].
Key 1H NMR Assignments (Simulated at 345 K in DMSO-d6)
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Fmoc Aromatic Core: δ 7.89 (d, 2H), 7.65 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H) ppm.
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Phe(4-Me) Aromatic Core: An AB quartet at δ 7.10 (d, 2H) and 7.05 (d, 2H) ppm confirms the para-substituted benzene ring.
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Alpha-CH: δ ~4.60 (dd, 1H) ppm. This peak is highly diagnostic; in 2D HMBC, it must correlate with the Fmoc carbonyl carbon, the free carboxylic acid carbon, and the N-ethyl carbons.
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N-Ethyl Group: δ ~3.20 (m, 2H, N-CH2) and δ ~0.90 (t, 3H, N-CH3) ppm.
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Phe(4-Me) Side Chain: δ ~3.10 (dd, 1H) and 2.90 (dd, 1H) for the diastereotopic CH2 protons, and a sharp singlet at δ ~2.25 (s, 3H) for the para-methyl group.
Stereochemical Validation via Chiral HPLC
Causality of the Technique: The chemical synthesis of N-alkylated amino acids (e.g., via reductive amination or direct alkylation of a sulfonamide intermediate) often exposes the molecule to basic conditions or transient imine formations. This creates a high risk of epimerization (racemization) at the alpha-carbon. Therefore, proving the 2D chemical structure via NMR and MS is insufficient for drug development; the 3D stereochemical integrity (typically >99% ee for the L-enantiomer) must be strictly validated [3].
This is achieved using a chiral stationary phase (e.g., Chiralpak IA) under normal-phase conditions, utilizing an acidic modifier (TFA) to suppress the ionization of the free carboxylic acid, ensuring sharp peak shapes and accurate integration.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating internal controls and system suitability checks to ensure absolute data integrity.
Protocol A: Variable-Temperature NMR (VT-NMR) Acquisition
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Sample Preparation: Dissolve 15–20 mg of Fmoc-N-Et-Phe(4-Me)-OH in 0.6 mL of anhydrous DMSO-d6 (100 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Transfer to a 5 mm precision NMR tube.
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Thermal Equilibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a VT unit. Ramp the probe temperature to 345 K (72 °C). Critical Step: Allow the sample to equilibrate for a minimum of 15 minutes to stabilize thermal gradients and prevent convection currents, which would otherwise distort peak shapes.
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Tuning and Shimming: Re-tune and match the probe specifically at the elevated temperature. Perform gradient shimming to achieve a line width of < 1.0 Hz for the TMS signal.
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Acquisition: Acquire 1D 1H (ns=16, d1=2s), 1D 13C (ns=1024, d1=2s), and 2D experiments (COSY, HSQC, HMBC).
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Validation: Ensure the N-ethyl CH2 protons show a clear HMBC cross-peak to the alpha-carbon, proving the site of alkylation.
Protocol B: HRMS and MS/MS Fragmentation Analysis
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Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.
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Instrument Setup: Utilize an ESI-Q-TOF mass spectrometer in positive ion mode (+ESI). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
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MS1 Acquisition: Acquire full-scan data from m/z 100 to 1000. Calibrate against a lock-mass standard (e.g., Leucine Enkephalin) to ensure mass accuracy within < 5 ppm.
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MS/MS Acquisition: Isolate the parent ion (m/z 430.2) in the quadrupole. Apply Collision-Induced Dissociation (CID) using Argon. Ramp the collision energy dynamically from 15 eV to 35 eV to capture both the fragile Fmoc loss and the more stable immonium ion formation.
Protocol C: Chiral HPLC for Enantiomeric Excess (ee) Determination
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Column Selection: Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v).
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Chromatography: Set flow rate to 1.0 mL/min and column temperature to 25 °C. Inject 10 µL of a 1 mg/mL sample solution. Monitor UV absorbance at 254 nm (optimal for the Fmoc chromophore).
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Validation: Prior to analyzing the sample, inject a synthesized D-enantiomer standard (or a racemic mixture) to establish the retention time difference (typically ΔRt > 2.0 minutes). Calculate the ee of the sample by integrating the areas of the L and D peaks.
References
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Biron, E., et al. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." MDPI, 2023. Available at:[Link]
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Gawande, M. B., & Branco, P. S. "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media." Green Chemistry (RSC Publishing), 2011. Available at:[Link]
